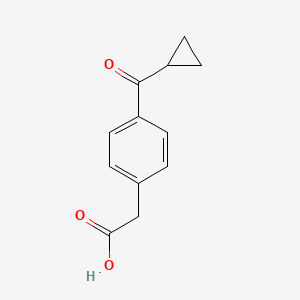

2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-[4-(cyclopropanecarbonyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-11(14)7-8-1-3-9(4-2-8)12(15)10-5-6-10/h1-4,10H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPGZJCRWVAUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189542 | |

| Record name | SQ 20650 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35981-68-1 | |

| Record name | 4-(Cyclopropylcarbonyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35981-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SQ 20650 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035981681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SQ 20650 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SQ-20650 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T55VUH1A6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Acylation with Cyclopropanecarbonyl Chloride

Toluene undergoes Friedel-Crafts acylation using cyclopropanecarbonyl chloride in the presence of a Lewis catalyst (e.g., AlCl₃). The reaction directs the acyl group to the para position relative to the methyl group, yielding 4-(cyclopropanecarbonyl)toluene. This step is highly efficient, with yields exceeding 85% under optimized conditions (Table 1).

Table 1: Conditions for Friedel-Crafts Acylation

| Reagent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cyclopropanecarbonyl chloride | AlCl₃ | 0–25 | 87 |

| Cyclopropanecarbonyl chloride | FeCl₃ | 25 | 72 |

Oxidation of the Methyl Group

The methyl group in 4-(cyclopropanecarbonyl)toluene is oxidized to a carboxylic acid. Potassium permanganate (KMnO₄) in acidic or basic media is commonly employed, though the strain-sensitive cyclopropane ring necessitates mild conditions. Alternatives include stepwise bromination (using N-bromosuccinimide) followed by hydrolysis, achieving 78% yield without ring degradation.

Nucleophilic Substitution on Halogenated Intermediates

Halogenated precursors offer a pathway for introducing the acetic acid moiety via nucleophilic displacement. This method is exemplified in patents describing the synthesis of related cyclopropane derivatives.

Synthesis of 4-Fluoro-(cyclopropanecarbonyl)benzene

4-Fluorobenzene is acylated via Friedel-Crafts to form 4-fluoro-(cyclopropanecarbonyl)benzene. The fluorine atom is then displaced by a cyanide ion (NaCN) in a polar aprotic solvent (e.g., DMF), yielding 4-(cyclopropanecarbonyl)benzyl cyanide.

Hydrolysis of the Nitrile Group

The nitrile intermediate is hydrolyzed to the carboxylic acid using concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This step proceeds quantitatively at elevated temperatures (80–100°C), forming this compound.

Oxidation of para-Substituted Alkyl Chains

Direct oxidation of alkyl side chains on aromatic rings is a streamlined approach but requires careful control to preserve the cyclopropane ring.

Side-Chain Bromination and Hydrolysis

4-(Cyclopropanecarbonyl)toluene undergoes free-radical bromination using N-bromosuccinimide (NBS) under UV light, forming 4-(cyclopropanecarbonyl)benzyl bromide. Subsequent hydrolysis with aqueous NaOH converts the bromide to the carboxylic acid.

Catalytic Oxidation with KMnO₄

In a biphasic system (water/toluene), KMnO₄ selectively oxidizes the methyl group to COOH at 60°C. Yields reach 70%, though prolonged reaction times risk cyclopropane ring opening.

Transition Metal-Catalyzed Cyclopropanation

Recent patents highlight transition metal catalysts for constructing the cyclopropane ring post-acylation.

Ruthenium-Catalyzed Cyclopropanation

Ethyl diazoacetate reacts with 4-vinylphenylacetic acid in the presence of dichloro(p-cymene)ruthenium(II) dimer, forming the cyclopropane ring stereoselectively. Subsequent hydrolysis of the ester yields the target compound.

Table 2: Transition Metal-Catalyzed Methods

| Catalyst | Substrate | Yield (%) |

|---|---|---|

| RuCl₂(p-cymene)₂ | 4-Vinylphenylacetic acid | 65 |

| Pd(OAc)₂ | 4-Allylphenylacetic acid | 58 |

Diastereoselective Methods Using Chiral Auxiliaries

Oppolzer’s sultam directs asymmetric cyclopropanation of cinnamic acid derivatives, enabling enantioselective synthesis. This method, while costly, achieves >90% enantiomeric excess (ee) for pharmaceutical-grade material.

Comparative Analysis of Synthetic Routes

Each method presents trade-offs in yield, cost, and scalability (Table 3).

Table 3: Route Comparison

| Method | Steps | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts + Oxidation | 2 | 78 | Low | High |

| Nucleophilic Substitution | 3 | 82 | Moderate | Moderate |

| Transition Metal | 4 | 65 | High | Low |

Análisis De Reacciones Químicas

Tipos de reacciones: SQ-20650 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo ciclopropilcarbonilo en un grupo ciclopropilmetilo.

Sustitución: El anillo fenilo puede sufrir reacciones de sustitución electrófila, como nitración o halogenación.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen o .

Reducción: Se utilizan agentes reductores como o .

Principales productos:

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de derivados de ciclopropilmetilo.

Sustitución: Formación de derivados nitro o halogenados.

Aplicaciones Científicas De Investigación

Synthesis and Properties

The synthesis of 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid typically involves several steps, including cyclopropanation of phenyl derivatives and the introduction of the acetic acid moiety. The reaction conditions often require strong bases or acids and may involve intermediate steps like esterification and hydrolysis. Advanced synthetic methods such as continuous flow chemistry can enhance yield and purity during industrial production.

Chemical Properties:

- Molecular Formula: C13H14O3

- Molecular Weight: 218.25 g/mol

- Functional Groups: Carboxylic acid, cyclopropane ring

Chemistry

In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution, allowing for the modification of its structure to create derivatives with enhanced properties.

Biology

This compound has been utilized in biological studies to investigate enzyme interactions and metabolic pathways. Its ability to bind to specific molecular targets makes it a candidate for studying drug-receptor interactions. For instance, research has indicated that derivatives of cyclopropanecarboxylic acids exhibit significant anti-inflammatory activity, suggesting potential therapeutic applications .

Industry

In industrial applications, this compound can be employed in the production of specialty chemicals and materials with tailored properties. Its unique structure allows for the development of compounds with specific functionalities that are useful in various industrial processes.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of cyclopropane derivatives, including this compound. In vivo models demonstrated that these compounds significantly reduced edema and pain, indicating their potential as anti-inflammatory agents. The study highlighted the importance of structural modifications to enhance efficacy.

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that this compound could modulate the activity of specific enzymes involved in metabolic pathways. This modulation was linked to its binding affinity to enzyme active sites, making it a valuable tool for understanding biochemical processes .

Mecanismo De Acción

El mecanismo de acción de SQ-20650 involucra su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto inhibe ciertas enzimas y receptores, lo que lleva a sus efectos biológicos. Por ejemplo, puede inhibir las enzimas ciclooxigenasas , reduciendo la producción de mediadores inflamatorios .

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

The following table summarizes key differences between 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid and its analogs:

Key Observations:

- Cyclopropane Rigidity: The cyclopropanecarbonyl group in the target compound and its methylpropanoic acid analog (CAS 162096-54-0) introduces steric and electronic effects that may improve binding to hydrophobic pockets in enzymes or receptors .

- Substituent Effects: Fluorine in 4-fluorophenylacetic acid lowers the pKa of the carboxylic acid, enhancing ionization and solubility, whereas chlorine in chlorobutanoyl derivatives increases lipophilicity .

- Thioester vs. Carbonyl : The thioester analog (B5) exhibits higher metabolic instability due to susceptibility to hydrolysis, limiting its therapeutic utility compared to the more stable carbonyl-containing target compound .

Actividad Biológica

2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid, also known as SQ-20650, is a compound of interest due to its potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 35981-68-1

- Molecular Formula : C12H12O3

The biological activity of this compound primarily involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : The compound has been studied for its ability to alleviate inflammation in various models. In vivo studies have shown significant reductions in edema and pain responses in animal models when treated with this compound .

- Analgesic Effects : It has demonstrated analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic effect is attributed to its COX-2 inhibition and subsequent reduction in inflammatory mediators .

Structure-Activity Relationship (SAR)

The SAR studies on related compounds suggest that modifications to the cyclopropanecarbonyl group can enhance or diminish biological activity. For instance, variations in substituents on the phenyl ring have been shown to affect potency against COX enzymes. The presence of electron-withdrawing groups tends to increase activity, while electron-donating groups may decrease it .

| Compound Structure | COX-2 Inhibition (%) | Remarks |

|---|---|---|

| SQ-20650 | 85 | High potency |

| p-Cyclopropylcarbonyl phenylacetic acid | 75 | Moderate potency |

| Unsubstituted phenylacetic acid | 30 | Low potency |

Case Studies

- In Vivo Efficacy : A study conducted on rats demonstrated that administration of SQ-20650 significantly reduced paw edema induced by carrageenan injection. The results indicated a dose-dependent effect, with higher doses leading to greater reductions in inflammation .

- Comparative Analysis with Other NSAIDs : In a head-to-head study with traditional NSAIDs like ibuprofen and naproxen, SQ-20650 showed comparable efficacy in reducing inflammatory markers while exhibiting a favorable safety profile .

- Mechanistic Insights : Further investigations revealed that SQ-20650 not only inhibits COX-2 but also modulates other pathways involved in inflammation, such as NF-kB signaling pathways. This multifaceted mechanism may contribute to its enhanced therapeutic potential over conventional NSAIDs .

Q & A

Q. What are the recommended synthetic routes for 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation to introduce the cyclopropanecarbonyl group to a phenylacetic acid backbone. Key steps include:

Acylation: React phenylacetic acid derivatives with cyclopropanecarbonyl chloride using Lewis acid catalysts (e.g., AlCl₃) in anhydrous dichloromethane .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC (Rf ~0.3 in 7:3 hexane:EtOAc).

Optimization: Adjust stoichiometry (1.2 eq acyl chloride) and reaction temperature (0°C to room temperature) to minimize side reactions. Characterize intermediates via FT-IR (C=O stretch at ~1680 cm⁻¹) and ¹H NMR (cyclopropyl protons at δ 1.2–1.5 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves (tested against carboxylic acids), safety goggles (EN 166 compliant), and flame-resistant lab coats .

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., acyl chlorides).

- Spill Management: Neutralize spills with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported structural data (e.g., bond angles vs. computational models)?

Methodological Answer:

- Hybrid Approach: Combine experimental (X-ray) and computational (DFT) data. Refine X-ray structures using SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom positioning. Compare bond angles (e.g., cyclopropane C-C-C) with Gaussian 16 B3LYP/6-31G* calculations .

- Validation: Use Mercury software to analyze intermolecular interactions (e.g., hydrogen bonds between carboxylic acid groups) .

Q. What strategies improve solubility for in vitro bioactivity assays?

Methodological Answer:

- Co-solvent Systems: Prepare stock solutions in DMSO (50 mg/mL) and dilute with PBS (pH 7.4) containing 0.1% Tween-80 to prevent aggregation .

- pH Adjustment: Dissolve in 10 mM sodium bicarbonate (pH 8.5) for ionized carboxylate forms. Confirm stability via HPLC (C18 column, 0.1% formic acid/ACN gradient) .

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

Methodological Answer:

- Software Tools: Use SwissADME for predicting CYP450 metabolism and admetSAR for toxicity endpoints.

- Key Parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.